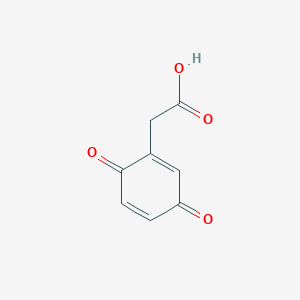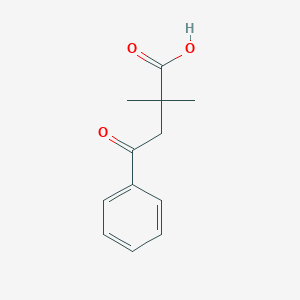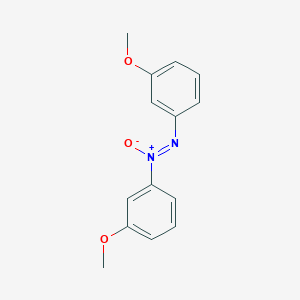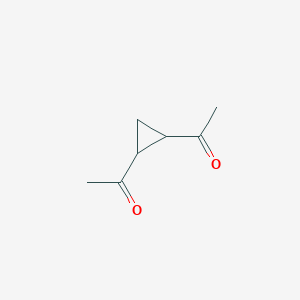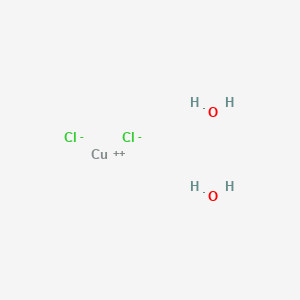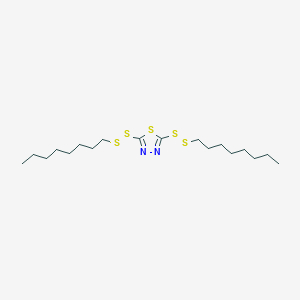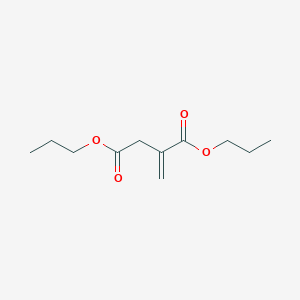
Dipropyl 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 2-methylidenebutanedioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of butanedioic acid and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Dipropyl 2-methylidenebutanedioate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Dipropyl 2-methylidenebutanedioate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dipropyl 2-methylidenebutanedioate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. Another advantage is its ability to inhibit the growth of cancer cells and reduce oxidative stress. However, one of the limitations of using Dipropyl 2-methylidenebutanedioate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of Dipropyl 2-methylidenebutanedioate. One area of research is the development of new anti-cancer therapies based on this compound. Another area of research is the study of its potential use in reducing oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Additionally, the synthesis of new derivatives of Dipropyl 2-methylidenebutanedioate could lead to the development of new compounds with enhanced anti-cancer properties.
Synthesis Methods
Dipropyl 2-methylidenebutanedioate can be synthesized by reacting diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with propyl bromide to obtain Dipropyl 2-methylidenebutanedioate. This reaction is known as the Michael addition reaction, and it is widely used in organic synthesis.
Scientific Research Applications
Dipropyl 2-methylidenebutanedioate has been extensively studied for its potential applications in various fields. It is commonly used as a reagent in organic synthesis to produce other compounds. It has also been studied for its potential use as an anti-cancer agent. Studies have shown that Dipropyl 2-methylidenebutanedioate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
CAS RN |
13401-95-1 |
|---|---|
Product Name |
Dipropyl 2-methylidenebutanedioate |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dipropyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h3-8H2,1-2H3 |
InChI Key |
DFQSWFGKYUFIFW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
Canonical SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
Other CAS RN |
13401-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



